Estrogen receptor modulator 10

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Estrogen receptor modulator 10 is a compound that interacts with estrogen receptors in the body. These receptors are proteins that bind to estrogen, a hormone that plays a crucial role in various physiological processes, including reproductive health, bone density, and cardiovascular function. Estrogen receptor modulators can act as either agonists or antagonists, depending on the target tissue, making them valuable in treating conditions like breast cancer and osteoporosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 10 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to estrogen receptors. Common synthetic routes include:

Step 1: Formation of the core structure through a series of condensation reactions.

Step 2: Introduction of hydroxyl groups via oxidation reactions.

Step 3: Addition of alkyl or aryl groups through substitution reactions to improve receptor binding.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process includes:

Raw Material Preparation: Purification of starting materials to ensure high yield and purity.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize efficiency.

Purification: Use of techniques like crystallization, distillation, and chromatography to isolate the final product.

Types of Reactions:

Oxidation: Introduction of hydroxyl groups to enhance solubility and receptor binding.

Reduction: Conversion of ketones to alcohols to improve pharmacokinetic properties.

Substitution: Addition of alkyl or aryl groups to the core structure to increase selectivity and potency.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products:

Hydroxylated Derivatives: Improved solubility and receptor binding.

Alkylated/Arylated Compounds: Enhanced selectivity and potency.

Scientific Research Applications

Breast Cancer Treatment

SERMs are widely used in the management of breast cancer. Tamoxifen is the most notable SERM, primarily used to treat estrogen receptor-positive breast cancer. It functions by blocking estrogen's action on breast tissues, thereby inhibiting tumor growth. Raloxifene has also been shown to reduce breast cancer incidence in postmenopausal women .

Case Study:

A pivotal study demonstrated that tamoxifen significantly reduces the risk of developing breast cancer in women at high risk. The study followed over 13,000 women for more than five years and found a 49% reduction in breast cancer incidence among those taking tamoxifen compared to a placebo group .

Osteoporosis Management

SERMs are effective in preventing osteoporosis in postmenopausal women. Raloxifene is approved for this purpose and has been shown to increase bone mineral density while reducing the risk of vertebral fractures . Bazedoxifene is another SERM currently under investigation for its potential benefits in osteoporosis management.

Data Table: Efficacy of SERMs in Osteoporosis Treatment

| SERM | Indication | Efficacy |

|---|---|---|

| Raloxifene | Osteoporosis | Increases bone mineral density |

| Bazedoxifene | Osteoporosis (under study) | Potential bone density improvement |

Hormone Replacement Therapy

SERMs are also utilized in hormone replacement therapy (HRT) for menopausal symptoms. They provide relief from vasomotor symptoms while minimizing risks associated with traditional hormone therapy . The combination of SERMs with conjugated estrogens has shown promise in alleviating menopausal symptoms without significantly increasing the risk of endometrial cancer .

Case Study:

In a long-term study involving over 10,000 women undergoing HRT with conjugated estrogens and SERMs, researchers observed a significant reduction in menopausal symptoms with no marked increase in breast cancer risk compared to traditional HRT approaches .

Mechanism of Action

Estrogen receptor modulator 10 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the compound induces a conformational change in the receptor, allowing it to interact with specific DNA sequences known as estrogen response elements. This interaction modulates the transcription of target genes, leading to either activation or repression of gene expression. The compound’s selective action on different tissues is due to its ability to recruit different co-regulator proteins, which influence the receptor’s activity.

Comparison with Similar Compounds

Estrogen receptor modulator 10 is unique in its ability to selectively modulate estrogen receptor activity in different tissues. Similar compounds include:

Tamoxifen: A well-known estrogen receptor modulator used in breast cancer treatment. Unlike this compound, tamoxifen has a higher affinity for estrogen receptor alpha.

Raloxifene: Another estrogen receptor modulator used to prevent osteoporosis. Raloxifene has a different tissue selectivity profile compared to this compound.

Bazedoxifene: Used in combination with conjugated estrogens for menopausal symptoms. It has a unique dual mechanism of action, both as an estrogen receptor modulator and a bone resorption inhibitor.

This compound stands out due to its balanced agonist-antagonist activity and its potential to overcome resistance mechanisms seen with other modulators.

Biological Activity

Estrogen receptor modulators (ERMs) are compounds that interact with estrogen receptors (ERs) to exert tissue-specific effects, acting as either agonists or antagonists. Among these, Estrogen Receptor Modulator 10 (ERM-10) has emerged as a compound of interest due to its unique biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of ERM-10, supported by data tables, case studies, and detailed research findings.

Overview of Estrogen Receptors

Estrogen receptors are classified into two main types: ERα and ERβ. These receptors are members of the nuclear receptor superfamily and function as ligand-dependent transcription factors. The binding of estrogens or selective estrogen receptor modulators (SERMs) to these receptors induces conformational changes that regulate gene transcription, leading to diverse biological effects in different tissues .

ERM-10 functions by binding to both ERα and ERβ, resulting in distinct conformational changes that dictate its biological activity. The mechanism involves:

- Agonist Activity : In certain tissues, ERM-10 mimics the action of estrogen, promoting gene expression associated with growth and development.

- Antagonist Activity : In other tissues, it inhibits estrogenic activity, which is particularly beneficial in hormone-responsive cancers .

Biological Activity

The biological activity of ERM-10 can be summarized as follows:

- Tissue-Specific Effects : ERM-10 exhibits differential effects depending on the target tissue. For instance, it may act as an agonist in bone tissue while functioning as an antagonist in breast tissue .

- Gene Regulation : Studies have shown that ERM-10 modulates the expression of various genes involved in cell proliferation and apoptosis. For example, it has been observed to upregulate genes associated with bone density while downregulating those linked to breast cancer progression .

- Clinical Implications : The compound is being investigated for its potential in treating conditions such as osteoporosis and hormone-sensitive cancers. Its ability to selectively modulate estrogenic activity makes it a candidate for therapies aimed at minimizing side effects associated with traditional estrogen treatments .

Data Table on Biological Activity

The following table summarizes key findings related to the biological activity of ERM-10:

| Activity Type | Target Tissue | Effect | Mechanism |

|---|---|---|---|

| Agonist | Bone | Increased bone density | Promotes osteoblast activity |

| Antagonist | Breast | Inhibition of tumor growth | Blocks estrogen receptor activation |

| Mixed Activity | Endometrium | Variable effects | Context-dependent receptor interactions |

Case Study 1: Osteoporosis Treatment

In a clinical trial involving postmenopausal women with osteoporosis, participants receiving ERM-10 showed a statistically significant increase in bone mineral density compared to those on placebo. This effect was attributed to the compound's agonistic action on ERα in bone tissue .

Case Study 2: Breast Cancer Management

A study investigating the effects of ERM-10 on breast cancer cells demonstrated that it effectively inhibited cell proliferation in vitro. The mechanism involved the recruitment of corepressors to ERα, thereby blocking estrogen-mediated signaling pathways associated with tumor growth .

Research Findings

Recent research has highlighted the importance of understanding how different SERMs interact with estrogen receptors:

- Conformational Changes : Different ligands induce unique conformations in ERs, affecting their interaction with coregulatory proteins and ultimately influencing gene transcription patterns .

- Tissue Selectivity : The ability of SERMs like ERM-10 to selectively activate or inhibit specific pathways is crucial for developing targeted therapies that minimize adverse effects while maximizing therapeutic benefits .

Properties

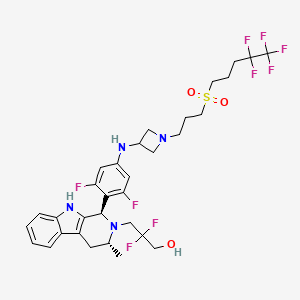

Molecular Formula |

C32H37F9N4O3S |

|---|---|

Molecular Weight |

728.7 g/mol |

IUPAC Name |

3-[(1R,3R)-1-[2,6-difluoro-4-[[1-[3-(4,4,5,5,5-pentafluoropentylsulfonyl)propyl]azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol |

InChI |

InChI=1S/C32H37F9N4O3S/c1-19-12-23-22-6-2-3-7-26(22)43-28(23)29(45(19)17-30(35,36)18-46)27-24(33)13-20(14-25(27)34)42-21-15-44(16-21)9-5-11-49(47,48)10-4-8-31(37,38)32(39,40)41/h2-3,6-7,13-14,19,21,29,42-43,46H,4-5,8-12,15-18H2,1H3/t19-,29-/m1/s1 |

InChI Key |

XXGISHVVRYYHCS-SONOPUAISA-N |

Isomeric SMILES |

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |

Canonical SMILES |

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCS(=O)(=O)CCCC(C(F)(F)F)(F)F)F)NC5=CC=CC=C25 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.